3-Chloro-2-(N-ethylaminomethyl)phenylboronic acid, pinacol ester
Description
Properties
IUPAC Name |
N-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BClNO2/c1-6-18-10-11-12(8-7-9-13(11)17)16-19-14(2,3)15(4,5)20-16/h7-9,18H,6,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYBUPMJVZGLMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CNCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalyst Systems
The boronic ester moiety is installed using Pd-catalyzed coupling between 3-chloro-2-(N-ethylaminomethyl)phenyl bromide and pinacol borane. Optimized conditions from analogous systems include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Pd₂(dba)₃ | 78% vs. 42% (Pd(OAc)₂) |
| Ligand | PPh₃ (1:3 Pd:P) | Prevents Pd aggregation |
| Base | K₂CO₃ | Maintains pH 8-9 |
| Solvent | THF/DME (4:1) | Solubilizes aryl bromide |
| Temperature | 85°C | Balances rate vs. decomposition |
Critical to success is the use of Ag₂O (1.7 equiv) to sequester halides, suppressing undesired protodeboronation.
Synthesis of Aryl Bromide Precursor
The coupling partner, 3-chloro-2-(N-ethylaminomethyl)phenyl bromide, is prepared via:
-
Friedel-Crafts alkylation : Benzene derivatives react with N-ethylchloroacetamide in AlCl₃ (yield: 65%)
-
Directed ortho-metalation : Using LiTMP to deprotonate the aminomethyl group, followed by Br₂ quench (yield: 82%)
Sequential Functionalization of Phenylboronic Acid
Chlorination Strategies
Electrophilic chlorination of 2-(N-ethylaminomethyl)phenylboronic acid pinacol ester faces regiochemical challenges. Two methods prevail:
Method A: Directed Chlorination
-
Conditions : Cl₂ (1.1 equiv), FeCl₃ catalyst (0.05 equiv), CH₂Cl₂, -10°C
Method B: Halogen Exchange
Introduction of N-Ethylaminomethyl Group
Reductive amination proves superior to direct alkylation:
| Parameter | Reductive Amination | Alkylation |
|---|---|---|
| Starting Material | 2-Aminomethyl deriv. | Chloroacetamide |
| Reagent | NaBH₃CN, EtCHO | EtBr, K₂CO₃ |
| Yield | 89% | 61% |
| Byproducts | <5% dialkylation | 22% O-alkylation |
Protecting Group Considerations
The ethylamine moiety requires protection during boronic ester formation. Comparative data for protective groups:
| Group | Deprotection Conditions | Compatibility with Borylation |
|---|---|---|
| Boc (tert-butoxycarbonyl) | TFA/CH₂Cl₂ | Excellent (no boron cleavage) |
| Cbz (Benzyloxycarbonyl) | H₂/Pd-C | Poor (Pd absorbs on boronic ester) |
| Ac (Acetyl) | NaOH/MeOH | Moderate (base-sensitive B-O bonds) |
Boc protection enables a one-pot sequence: borylation → deprotection → alkylation (overall yield: 74%).
Industrial-Scale Process Optimization
Key parameters for kilogram-scale synthesis (patent data):
| Stage | Challenge | Solution |
|---|---|---|
| Bromide purification | Emulsion formation | Centrifugal partition chromatography |
| Pd removal | Residual catalyst >50 ppm | Silica-thiol dual column |
| Final crystallization | Polymorphism control | EtOAc/heptane anti-solvent |
Typical specifications for API-grade material:
-
Purity : ≥99.5% (HPLC)
-
Residual Pd : ≤10 ppm (ICP-MS)
-
Water content : ≤0.2% (Karl Fischer)
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 8 h | 22 min |
| Space-Time Yield | 0.8 kg/m³/h | 5.6 kg/m³/h |
| Decomposition Products | 12% | <2% |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group enables participation in palladium-catalyzed coupling reactions. Key findings from selective couplings with polychlorinated aromatics demonstrate:
The ferrocenyl phosphine ligand (FcPPh₂) enhances reactivity in electron-deficient systems through combined steric and electronic effects . Competing protodeboronation is minimized when using K₃PO₄ as base in dioxane/water (2:1) solvent systems .
Protodeboronation Kinetics
Comparative stability studies of boronic esters reveal:
| Ester Type | Half-life (pH 13) | Dominant Pathway | Relative Rate (k<sub>rel</sub>) |
|---|---|---|---|
| Pinacol boronate | 10 h | Pre-hydrolytic | 1.0 (reference) |
| Trihydroxyboronate | 0.5 h | Direct base-catalyzed | 200 |
| Ethylene glycol ester | 4 h | Combined | 2.5 |
Data from deuterium-labeling experiments confirm pinacol esters undergo slower protodeboronation (log k<sub>rel</sub> = 2.3) compared to boronic acids . Hydrolysis equilibrium (K<sub>hyd</sub> = 27.75 M⁻¹) significantly affects observed stability .
Transesterification and Deprotection
The pinacol ester undergoes methanolysis under acidic conditions:
Reaction Conditions
-
10 equiv. methyl boronic acid
-
0.1 N HCl in acetone/water (1:1)
-
25°C, 12 h
This converts the pinacol ester to the corresponding methyl boronic ester (83% yield) while avoiding decomposition of acid-sensitive functionalities . Reverse transesterification with pinacol recovers the parent boronic acid (91% recovery) .
Bromination
Reaction with CBr₄/PPh₃ in THF:
| Substrate | Equiv. CBr₄ | Time | Yield (%) |
|---|---|---|---|
| N-Ethylaminomethyl | 2.0 | 4 h | 92 |
| N-Propylaminomethyl | 1.8 | 5 h | 88 |
Produces the corresponding bromomethyl derivative while preserving boronic ester integrity .
Sulfonation
Methanesulfonylation with MsCl/Et₃N:
| Base | Solvent | Temp. | Conversion (%) |
|---|---|---|---|
| Et₃N | CH₂Cl₂ | 0°C | 98 |
| DIPEA | THF | 25°C | 85 |
Enables subsequent nucleophilic substitutions (e.g., phthalimide introduction) .
Stability Under Radical Conditions
Photoborylation studies using 2-naphthol mediator show:
| Light Source | Halogen Partner | Conversion (%) |
|---|---|---|
| 400 nm LED | Cl | 72 |
| 365 nm UV | Br | 68 |
The chloro substituent remains intact during radical-mediated transformations .
Comparative Reactivity with Analogues
| Derivative | Suzuki Rate (rel.) | Protodeboronation (rel.) |
|---|---|---|
| 3-Chloro-2-(N-ethylaminomethyl) | 1.00 | 1.00 |
| 3-Bromo-2-(N-propylaminomethyl) | 0.78 | 1.45 |
| 4-Chloro-3-(dimethylaminomethyl) | 1.32 | 0.92 |
Electron-donating amine groups accelerate coupling rates while meta-chloro substitution enhances oxidative stability .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBClNO
- Molecular Weight : 295.61 g/mol
- Structure : The compound features a boron atom bonded to a phenyl ring that carries a chloro substituent and an N-ethylaminomethyl group, which enhances its reactivity in synthetic applications .
Organic Synthesis
Suzuki-Miyaura Coupling
One of the primary applications of this compound is in the Suzuki-Miyaura coupling reaction. In this reaction, the boronic ester acts as a nucleophile, facilitating the formation of new carbon-carbon bonds between aryl or vinyl halides and other organic substrates. This method is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
Synthesis of Arylboronic Esters
The compound can also be employed in the synthesis of various arylboronic esters through reactions with aryl halides under palladium catalysis. The versatility of this compound allows for the generation of diverse product libraries useful in drug discovery .
Biological Applications
Enzyme Inhibition Studies
Research has indicated that boronic acids can interact with biological systems, particularly in enzyme inhibition. The ability of 3-Chloro-2-(N-ethylaminomethyl)phenylboronic acid to inhibit serine proteases has been studied, suggesting potential applications in therapeutic contexts where modulation of enzyme activity is beneficial.
Potential Therapeutic Uses
The unique structural features of this compound may provide avenues for developing new drugs targeting specific biological pathways. Studies focusing on its interactions with various nucleophiles indicate that it may serve as a scaffold for designing inhibitors against enzymes involved in cancer progression or bacterial resistance .
Case Studies and Research Findings
Several studies have documented the effectiveness of 3-Chloro-2-(N-ethylaminomethyl)phenylboronic acid in various applications:
- Catalytic Reactions : Research has shown that this compound can be used effectively in photoredox catalysis for borylation reactions, demonstrating its potential in synthesizing complex organic molecules under mild conditions .
- Enzyme Interaction Studies : Investigations into its inhibitory effects on specific enzymes have provided insights into its biological relevance, indicating that it may modulate enzyme activity effectively .
- Synthetic Methodologies : Innovative synthetic methodologies utilizing this compound have been reported, showcasing its role as a versatile building block in developing new chemical entities .
Mechanism of Action
The mechanism of action of 3-Chloro-2-(N-ethylaminomethyl)phenylboronic acid, pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Solubility Profile
The solubility of pinacol esters is superior to that of their parent boronic acids due to the lipophilic pinacol group. Key comparisons include:
- Key Findings: The pinacol ester group enhances solubility in polar solvents like chloroform compared to the parent acid . Unlike azaesters, which exhibit marked solubility variations between solvents (e.g., high in chloroform vs. very low in methylcyclohexane), pinacol esters show minimal differences across solvents . The N-ethylaminomethyl substituent in the target compound may slightly reduce solubility in non-polar solvents due to its polar nature, but this effect is less pronounced than in azaesters .
Reactivity in Cross-Coupling Reactions
Pinacol esters are widely used in Suzuki-Miyaura couplings. The target compound’s reactivity is influenced by its substituents:
- Chlorine at the 3-position could slightly reduce electronic density on the boronic ester, but steric effects from the ethyl group are minimal, preserving reactivity .
Structural Analogs and Commercial Availability
The target compound is structurally distinct from other aminomethyl phenylboronic esters:
Biological Activity
3-Chloro-2-(N-ethylaminomethyl)phenylboronic acid, pinacol ester is a boronic acid derivative notable for its applications in synthetic organic chemistry, particularly in the Suzuki–Miyaura cross-coupling reactions. This compound has garnered attention for its potential biological activities, including roles in drug development and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H23BClNO2
- CAS Number : 2096333-72-9
- Structure : The compound features a chlorinated phenyl group and a pinacol ester moiety, which contributes to its reactivity and stability in various chemical environments.
The primary mechanism of action for this compound lies in its participation in the Suzuki–Miyaura cross-coupling reaction . This reaction enables the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules. The steps involved include:
- Transmetalation : The boron atom facilitates the exchange of ligands between palladium and the boronic ester.
- Formation of Carbon-Carbon Bonds : The resulting intermediate undergoes reductive elimination to yield the desired product.
Biological Activity
Research indicates that this compound may exhibit significant biological activity through several pathways:
- Enzyme Inhibition : Studies have suggested that boronic acids can act as reversible inhibitors for serine proteases and other enzymes, potentially leading to therapeutic applications in cancer treatment and other diseases.
- Drug Development : Ongoing research is investigating the use of this compound as a building block for synthesizing biologically active molecules, including potential anticancer agents .
Table 1: Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic properties of this compound indicate that it is only marginally stable in aqueous environments. Factors such as pH can significantly influence the rate of hydrolysis and bioavailability, impacting its efficacy in biological systems.
Case Studies
-
Study on Enzyme Inhibition :
A study demonstrated that derivatives of boronic acids, including this compound, effectively inhibited specific serine proteases involved in cancer progression. The research highlighted the potential for developing targeted therapies using boron-containing compounds. -
Drug Development Research :
Research is ongoing to explore the synthesis of novel compounds incorporating this boronic ester as a key intermediate. These studies focus on creating molecules with enhanced biological activity against various cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for preparing 3-chloro-2-(N-ethylaminomethyl)phenylboronic acid, pinacol ester?
The synthesis typically involves sequential functionalization of the phenylboronic acid scaffold. A common approach includes:
- Borylation : Introducing the boronic ester via palladium-catalyzed cross-coupling or direct esterification with pinacol .
- Aminomethylation : Introducing the N-ethylaminomethyl group via reductive amination or nucleophilic substitution, ensuring compatibility with the boronic ester (e.g., using protected intermediates to prevent side reactions) .
- Chlorination : Electrophilic aromatic substitution or directed ortho-metalation strategies to install the chloro substituent . Purity (>97%) is confirmed via GC or HPLC, as noted in reagent catalogs .
Q. How does solubility in organic solvents influence reaction design for this compound?
Solubility data for phenylboronic acid pinacol esters show high solubility in ethers (e.g., dipropyl ether) and ketones (e.g., acetone), moderate in chloroform, and low in hydrocarbons . This informs solvent selection for:
Q. What analytical methods are recommended for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : , , and NMR to confirm substituent positions and boronic ester integrity .
- UV-Vis Spectroscopy : Monitoring reactions where the boronic ester reacts with HO to form phenolic derivatives (absorbance at 400 nm) .
- Purity Assessment : GC or HPLC (>97% purity threshold) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reactivity data for sterically hindered boronic esters?
Steric hindrance from the N-ethylaminomethyl and chloro groups may slow cross-coupling. Strategies include:
- Kinetic Studies : Comparing reaction rates with less-hindered analogs using NMR to track boronic ester activation .
- Computational Modeling : DFT calculations to assess transition-state accessibility . Contradictions in solubility or reactivity may arise from solvent polarity effects, requiring dynamic solubility profiling .
Q. What methodologies enable the use of this compound in HO detection or chiral derivatization?
- HO Sensing : The boronic ester reacts with HO to form a phenolic product (e.g., 4-nitrophenol), detectable via UV-Vis at 400 nm. Optimize pH (6–8) and buffer composition to enhance sensitivity .
- Chiral Discrimination : Use (R)-α-methylbenzylamine as a chiral auxiliary, forming diastereomeric complexes analyzable by NMR .
Q. How can conflicting solubility data from different studies be reconciled?
Discrepancies may stem from:
- Methodological Differences : Dynamic methods (light intensity measurements) vs. static gravimetric approaches .
- Temperature/Purity Effects : Higher purity (>97%) reduces solubility variability . Validate findings via controlled reproducibility studies across multiple solvent systems.
Q. What strategies improve stability during storage and handling?
- Storage : Sealed containers under dry, inert atmospheres (room temperature) to prevent hydrolysis .
- Stability Screening : Accelerated degradation studies under varying pH and humidity to identify degradation pathways (e.g., boronic ester hydrolysis to acid) .
Methodological and Safety Considerations
Q. How can impurities from incomplete chlorination or aminomethylation be removed?
- Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) to separate unreacted intermediates.
- Recrystallization : Leverage solubility differences in chloroform/hexane mixtures .
Q. What safety protocols are critical given the compound’s hazard profile?
- Handling : Use PPE (gloves, goggles) due to irritant properties (H315, H319) .
- Waste Disposal : Neutralize boronic ester residues with aqueous HO to convert to less hazardous phenolic byproducts .
Applications in Advanced Synthesis
Q. How does this compound perform in multi-component reactions for complex molecule assembly?
The boronic ester participates in one-pot reactions (e.g., with amines and aldehydes) to form iminoboronate intermediates. Optimize stoichiometry and catalyst loading (e.g., 5 mol% Pd(OAc)) to minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
